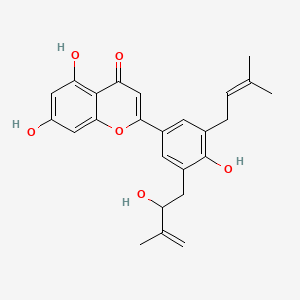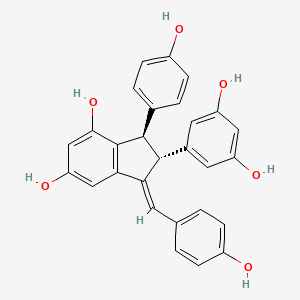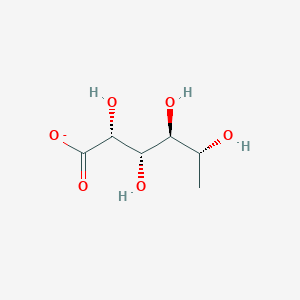
D-Fuconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-fuconate is the conjugate base of D-fuconic acid; major species at pH 7.3. It is a conjugate base of a D-fuconic acid.
Applications De Recherche Scientifique
Metabolism and Enzymatic Activities
D-Fucose Metabolism in Pseudomonads : D-Fuconate is metabolized by pseudomonads through a dehydratase enzyme, converting it into 2-keto-3-deoxy-D-fuconate. This process is crucial for understanding the metabolic pathways of D-fucose in microorganisms (Dahms & Anderson, 1972).
Enzyme Evolution in the Enolase Superfamily : Studies have explored the evolution of enzymatic activities within the enolase superfamily, particularly the dehydration of L-fuconate. This research is significant for understanding the biochemical diversity and evolution of enzymes related to this compound (Yew et al., 2006).
D-Galactonate/D-fuconate Dehydratase in Klebsiella pneumoniae : this compound's role in the catabolism of D-galactonate in certain bacteria, such as Klebsiella pneumoniae, highlights its importance in microbial metabolism (Anderson & Hauswald, 1982).
D-Fucose Metabolism and 2-Keto-3-deoxy-D-fuconate Aldolase : Research has shown the cleavage of 2-keto-3-deoxy-D-fuconate to pyruvate and D-lactaldehyde in pseudomonads, providing insights into the metabolic pathways of D-fucose in these organisms (Dahms & Anderson, 1972).
Biomedical and Therapeutic Applications
Chondroprotective Activity of Detoxicated Chinese Medicine (Fuzi) : this compound derivatives in traditional Chinese medicine have shown potential in osteoarthritis therapy, demonstrating chondroprotective activity in severe-stage osteoarthritis models (Tong et al., 2014).
Cytoprotection in Central Nervous System Cells : Fumarates like dimethyl fumarate (DMF), structurally related to this compound, have been studied for their cytoprotective properties in central nervous system cells, relevant for diseases like multiple sclerosis (Scannevin et al., 2012).
Fumarates in Neuroprotection and Neurodegenerative Diseases : The study of fumarates in neurodegenerative diseases, such as multiple sclerosis, has shown their potential in enhancing antioxidant responses and protecting against oxidative stress (Brennan et al., 2017).
Therapeutic Potential in Traumatic Brain Injury : Research on DMF indicates its potential in treating traumatic brain injury through neuroprotective mechanisms, highlighting a possible role for this compound derivatives in this field (Krämer et al., 2017).
Fumarates in Treating Relapsing-Remitting Multiple Sclerosis : Investigations into DMF, related to this compound, show its efficacy in treating relapsing-remitting multiple sclerosis, emphasizing the potential medical applications of this compound derivatives (Dubey et al., 2015).
Fumaric Acid in Biomedical Applications : Fumaric acid, closely related to this compound, has been researched for its applications in various diseases, including its potential in cancer therapy and as a component in drug delivery systems (Das, Brar, & Verma, 2016).
Propriétés
Formule moléculaire |
C6H11O6- |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m1/s1 |
Clé InChI |
NBFWIISVIFCMDK-MGCNEYSASA-M |
SMILES isomérique |
C[C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O |
SMILES canonique |
CC(C(C(C(C(=O)[O-])O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


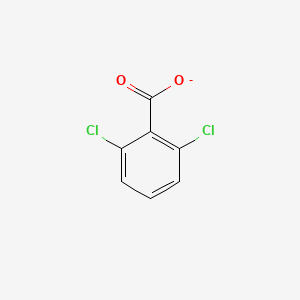
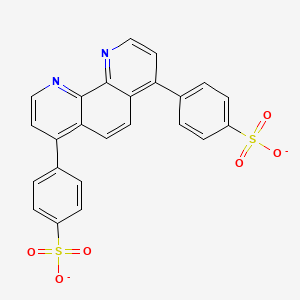

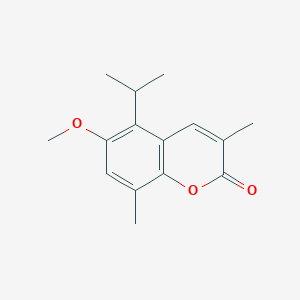

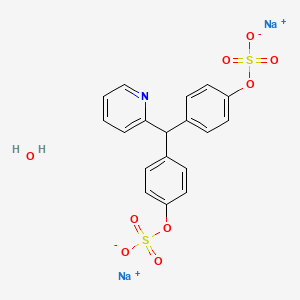
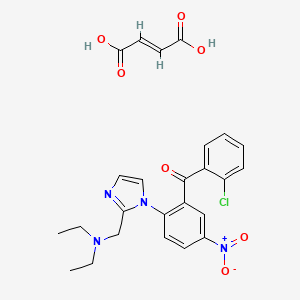
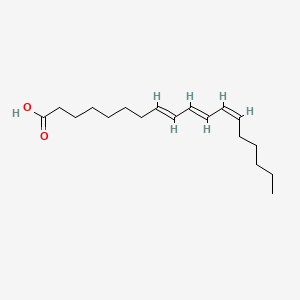
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,6S)-6,7-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1236416.png)
![4-[1-[(4-methyl-2-oxo-1-benzopyran-7-yl)amino]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1236419.png)


